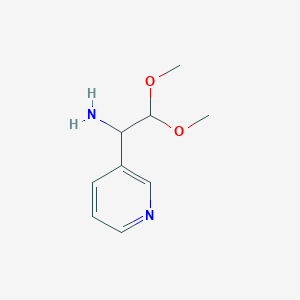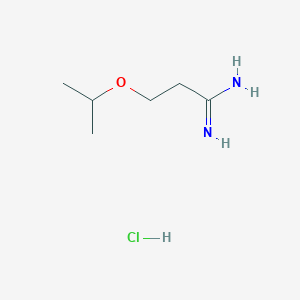
3-(Propan-2-yloxy)propanimidamide hydrochloride
Übersicht
Beschreibung
“3-(Propan-2-yloxy)propanimidamide hydrochloride” is a chemical compound with the CAS Number: 1423025-32-4 . It has a molecular weight of 166.65 . It is commonly known as ICI-118,551, and is a potent and selective antagonist of the β2-adrenoceptor.
Molecular Structure Analysis
The IUPAC name for this compound is 3-isopropoxy-1-propene-1,1-diamine hydrochloride . The InChI code for this compound is 1S/C6H14N2O.ClH/c1-5(2)9-4-3-6(7)8;/h3,5H,4,7-8H2,1-2H3;1H .
Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Bioorganic & Medicinal Chemistry
- A study by Kinne et al. (2009) explored the hydroxylation of multi-functional beta-adrenergic blockers and non-steroidal anti-inflammatory drugs using a fungal peroxygenase. This research highlights the potential of fungal enzymes for drug synthesis and modification, which could be beneficial in pharmaceutical development (Kinne et al., 2009).
DNA Interaction Studies
- Istanbullu et al. (2017) investigated the interaction between Mannich base derivatives and fish sperm DNA. This study contributes to our understanding of drug-DNA interactions, crucial for drug design and understanding drug mechanisms (Istanbullu et al., 2017).
Transdermal Drug Delivery
- Kaur et al. (2014) researched the enhanced skin penetration of certain drugs using microneedle technology. This study provides insights into improving drug delivery methods, particularly for drugs with low skin permeability (Kaur et al., 2014).
Adhesive Polymer Research
- Moszner et al. (2006) synthesized and characterized a monomer for use in adhesive polymers. This research has implications for developing new materials with specific adhesive properties (Moszner et al., 2006).
Antimicrobial and Antiradical Activity
- Čižmáriková et al. (2020) studied the antimicrobial and antioxidant activities of certain Mannich base derivatives. This research aids in the search for new compounds with potential therapeutic applications (Čižmáriková et al., 2020).
Herbicide Metabolism
- McMillan et al. (1990) investigated the metabolism of the herbicide propanil, contributing to our understanding of herbicide toxicity and environmental impact (McMillan et al., 1990).
Anticancer Research
- Nishizaki et al. (2014) synthesized a compound with significant anticancer activity, demonstrating the potential for new cancer treatments (Nishizaki et al., 2014).
Enzyme Inhibition for Prostate Diseases
- Grodner et al. (2021) examined the effects of aminoalkanol derivatives on prostate acid phosphatase, providing insights into potential treatments for prostate diseases (Grodner et al., 2021).
Wirkmechanismus
As a potent and selective antagonist of the β2-adrenoceptor, “3-(Propan-2-yloxy)propanimidamide hydrochloride” likely works by blocking the action of adrenaline and noradrenaline on β2-adrenoceptors, which are found primarily in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3-propan-2-yloxypropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(2)9-4-3-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKKBYINSYCZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)
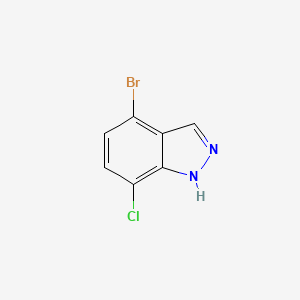
![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)

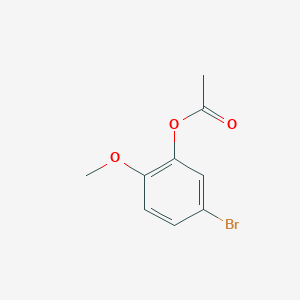
![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)
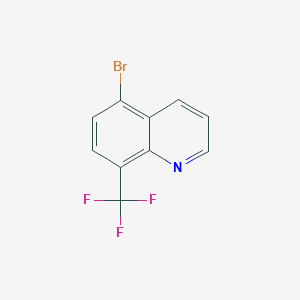
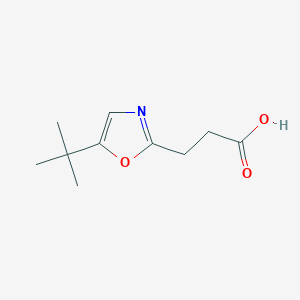
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)
![N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1376521.png)
